molecular formula C10H12N2O3 B13511165 Methyl 3-(4-aminoanilino)-3-oxopropanoate CAS No. 325168-04-5

Methyl 3-(4-aminoanilino)-3-oxopropanoate

Cat. No.: B13511165
CAS No.: 325168-04-5
M. Wt: 208.21 g/mol
InChI Key: AMBNNUHYEFBYNF-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminoanilino)-3-oxopropanoate is a β-keto ester derivative featuring a 4-aminoanilino substituent. This compound is structurally characterized by a central propanoate backbone with a methyl ester group at the 1-position and a 4-aminoanilino moiety at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.

Properties

CAS No.

325168-04-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(4-aminoanilino)-3-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3,(H,12,13)

InChI Key

AMBNNUHYEFBYNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminoanilino)-3-oxopropanoate typically involves the reaction of methyl propionate with aniline and paraformaldehyde. This reaction is often catalyzed by polythiophene encapsulated gold-iron oxide nanoparticles in the presence of water as a solvent under irradiation of a tungsten filament bulb . Another method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate using a catalytic amount of polyethylene glycol-supported sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of eco-friendly and reusable catalysts is emphasized to meet the growing demand for greener chemical processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminoanilino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated anilino derivatives.

Scientific Research Applications

Methyl 3-(4-aminoanilino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminoanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxopropanoate group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the substituents on the phenyl ring or the ester group:

Compound Name Substituent on Phenyl Ring Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-(4-benzoylphenylamino)-3-oxopropanoate 4-Benzoylphenylamino Methyl 283.28 Precursor for carboxylic acid derivatives
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-Nitropyridin-4-yl Ethyl 238.19 Intermediate in heterocyclic synthesis
Methyl 3-(4-methylanilino)-3-oxopropanoate 4-Methylanilino Methyl 207.22 Higher lipophilicity; industrial uses
Methyl 3-(4-nitrophenyl)-3-oxopropanoate 4-Nitrophenyl Methyl 223.19 Electron-withdrawing nitro group enhances reactivity
Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate 4-Ethoxyphenyl Methyl 222.24 Ethoxy group improves solubility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminoanilino group in the target compound is electron-donating, enhancing nucleophilicity at the β-keto position, whereas nitro or benzoyl groups (e.g., in and ) increase electrophilicity.
  • Ester Group Impact : Methyl esters (e.g., ) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., ), affecting stability in aqueous environments.
Comparative Yields and Conditions:
Compound Yield Key Reagents/Conditions Reference
3-(4-Benzoylphenylamino)-3-oxopropanoic acid 85% NaOH hydrolysis of methyl ester
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 50% Nitropyridine coupling under reflux
Methyl 3-(4-nitrophenyl)-3-oxopropanoate High Nitration of phenyl precursor

Key Observations :

  • Hydrolysis of methyl esters (e.g., ) to carboxylic acids is efficient (85% yield), suggesting similar feasibility for the target compound.
  • Nitro group reduction (critical for introducing the 4-aminoanilino group) is achievable via catalytic hydrogenation (Pd/C, as in ).

Key Observations :

  • Methyl esters (e.g., ) generally pose lower volatility risks than ethyl analogs.

Biological Activity

Overview of Methyl 3-(4-aminoanilino)-3-oxopropanoate

This compound is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by its structural features, which include an amino group and a carbonyl moiety, making it a potential candidate for various biological activities.

The biological activity of compounds like this compound can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many amino acid derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways. This compound may interact with enzymes such as proteases or kinases, potentially altering cellular signaling pathways.
  • Antioxidant Properties : Compounds with amino and carbonyl groups often exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, targeting bacterial or fungal growth through disruption of cell wall synthesis or metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells. For instance, studies have shown that derivatives with an amino group can activate caspase pathways leading to programmed cell death.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in animal models. They may inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
  • Neuroprotective Effects : Some studies suggest that compounds with structural similarities can protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential anticancer effects
4-Amino-3-methylbenzoic acidAntimicrobial propertiesJournal of Medicinal Chemistry
2-Amino-5-nitrophenolAnti-inflammatory effectsEuropean Journal of Pharmacology

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